molecular formula C12H13N3O3 B8443519 5-(5-Pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid

5-(5-Pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid

Cat. No. B8443519
M. Wt: 247.25 g/mol
InChI Key: DUPKBGJFDVFTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(5-Pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(5-Pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

5-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)pentanoic acid

InChI

InChI=1S/C12H13N3O3/c16-11(17)7-2-1-6-10-14-15-12(18-10)9-5-3-4-8-13-9/h3-5,8H,1-2,6-7H2,(H,16,17)

InChI Key

DUPKBGJFDVFTFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)CCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add 2 N sodium hydroxide (20 mL) to a solution of 5-(5-pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid methyl ester (8.16 g, 31 mmol) in THF (60 mL) and methanol (20 mL) at room temperature under nitrogen and heat the mixture at reflux for 12 hours. Remove the solvent under reduced pressure, dilute the residue with water (500 mL), and wash with ethyl acetate (200 mL). Adjust the pH of the aqueous layer to pH 3 with concentrated HCl and extract with ethyl acetate (3×200 mL). Wash the combined organic extracts with brine (200 mL), dry over sodium sulfate, and remove the solvent under reduced pressure to afford 5-(5-pyridin-2-yl[1,3,4]oxadiazol-2-yl)pentanoic acid (2.05 g, 27%). APCI mass spectrum m/z 246 [C12H13N3O3+H]+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
8.16 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.